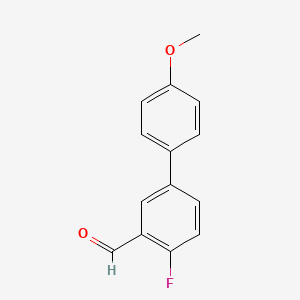

2-Fluoro-5-(4-methoxyphenyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(4-methoxyphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-13-5-2-10(3-6-13)11-4-7-14(15)12(8-11)9-16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETCVFVBSBECRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde

[1]

Target Molecule: 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde CAS Registry Number (Precursor): 93777-26-5 (5-Bromo-2-fluorobenzaldehyde) Molecular Formula: C₁₄H₁₁FO₂ Molecular Weight: 230.24 g/mol [1]

Part 1: Executive Strategy & Retrosynthetic Analysis[1]

The synthesis of 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde is a classic application of biaryl construction on an electron-deficient scaffold.[1] This molecule features a benzaldehyde core substituted with a fluorine atom at the ortho position (C2) and a 4-methoxyphenyl group at the meta position (C5).

Strategic Considerations

-

Regiochemistry: The fluorine atom at C2 exerts a strong inductive effect (-I) and a resonance effect (+R), while the formyl group (CHO) at C1 is strongly electron-withdrawing (-M, -I).[1]

-

Precursor Selection: The most efficient disconnection is at the biaryl bond (C5–C1'). This indicates a cross-coupling approach.[2]

-

Route Selection:

-

Primary Route (Suzuki-Miyaura): Coupling 5-bromo-2-fluorobenzaldehyde with (4-methoxyphenyl)boronic acid .[1] This is the "Gold Standard" due to the commercial availability of the bromide and the stability of the aldehyde under carbonate-mediated Suzuki conditions.

-

Secondary Route (Precursor Synthesis): If the brominated aldehyde is unavailable, it can be synthesized via the regioselective bromination of 2-fluorobenzaldehyde.

-

Retrosynthetic Pathway (DOT Visualization)

Caption: Retrosynthetic breakdown identifying the key biaryl disconnection and the requisite brominated precursor.

Part 2: Primary Synthesis Route (Suzuki-Miyaura Coupling)

This protocol utilizes a Palladium-catalyzed cross-coupling reaction. The choice of catalyst (Pd(dppf)Cl₂) is critical to prevent dehalogenation and ensure high turnover numbers (TON) for the aryl bromide.

Reaction Scheme

Reaction: 5-Bromo-2-fluorobenzaldehyde + (4-Methoxyphenyl)boronic acid

Materials & Reagents Table

| Reagent | Equiv.[2][3] | Role | CAS No. |

| 5-Bromo-2-fluorobenzaldehyde | 1.0 | Electrophile | 93777-26-5 |

| (4-Methoxyphenyl)boronic acid | 1.2 | Nucleophile | 5720-07-0 |

| Pd(dppf)Cl₂[1] · DCM | 0.03 | Catalyst | 95464-05-4 |

| Potassium Carbonate (K₂CO₃) | 2.5 | Base | 584-08-7 |

| 1,4-Dioxane / Water (4:1) | - | Solvent | 123-91-1 |

Step-by-Step Protocol

Step 1: Reaction Setup (Inert Atmosphere)

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add 5-Bromo-2-fluorobenzaldehyde (1.0 g, 4.93 mmol) and (4-Methoxyphenyl)boronic acid (0.90 g, 5.91 mmol).

-

Add K₂CO₃ (1.70 g, 12.3 mmol).

-

Evacuate the flask and backfill with Nitrogen (

) or Argon (Ar) three times to remove oxygen (Oxygen poisons the Pd(0) species).

Step 2: Solvent & Catalyst Addition [4]

-

Under a positive stream of inert gas, add 1,4-Dioxane (20 mL) and degassed Water (5 mL).

-

Add the catalyst Pd(dppf)Cl₂ · DCM (120 mg, 0.15 mmol). Note: Pd(PPh₃)₄ is a viable alternative but Pd(dppf)Cl₂ is often more robust for aryl chlorides/bromides in aqueous media.

Step 3: Reaction Execution

-

Heat the mixture to 90°C in an oil bath.

-

Stir vigorously for 4–6 hours .

-

Monitoring: Check progress via TLC (Hexane/Ethyl Acetate 4:1). The starting bromide (

) should disappear, and a new fluorescent spot (

Step 4: Workup

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove Palladium black; wash the pad with Ethyl Acetate (EtOAc).

-

Dilute the filtrate with water (30 mL) and extract with EtOAc (3 x 30 mL).

-

Wash the combined organic layers with Brine (saturated NaCl), dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.

Mechanistic Pathway (DOT Visualization)

Caption: The catalytic cycle illustrating the Pd(0)/Pd(II) pathway. Base activation of the boronic acid is the rate-determining factor in transmetallation.[1]

Part 3: Precursor Synthesis (If Commercial Source Unavailable)

If 5-Bromo-2-fluorobenzaldehyde is not available, it must be synthesized via electrophilic aromatic substitution (EAS).

Reaction: 2-Fluorobenzaldehyde +

Rationale:

-

The Formyl group (-CHO) is a meta-director (deactivating).[1]

-

The Fluoro group (-F) is an ortho/para-director (activating).[1]

-

Position 5 is meta to CHO and para to F. These directing effects reinforce each other, making Position 5 the highly favored site for bromination.

Protocol:

-

Dissolve 2-Fluorobenzaldehyde (1 equiv) in dry Dichloromethane (DCM) .

-

Cool to 0°C and add Aluminum Chloride (AlCl₃) (1.2 equiv) carefully.

-

Add Bromine (Br₂) (1.05 equiv) dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench with ice water, extract with DCM, and recrystallize from Ethanol.

Part 4: Purification & Characterization

Achieving >98% purity is essential for downstream drug development applications.

Purification Strategy

-

Flash Column Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution starting from 100% Hexanes to 10% Ethyl Acetate in Hexanes.

-

Observation: The product typically elutes after the debrominated byproduct (if any) and before the homocoupled biaryl.

-

-

Recrystallization (Optional but Recommended):

-

If the solid is yellowish, recrystallize from a mixture of Hexane/Ethanol (9:1) to obtain white/off-white needles.

-

QC Specifications

-

¹H NMR (400 MHz, CDCl₃): Look for the aldehyde proton singlet at

ppm. The aromatic region will show a specific coupling pattern: a doublet of doublets for the proton at C6 (coupling with F and C5-H) and the characteristic AA'BB' system of the 4-methoxyphenyl ring.[1] -

¹⁹F NMR: A single signal around

ppm (approximate, solvent dependent). -

Mass Spectrometry (ESI/GC-MS): Molecular ion

or

References

-

Suzuki-Miyaura Coupling Fundamentals

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

- Lulinski, S., & Serwatowski, J. (2003). Regioselective bromination of fluorobenzaldehydes. Journal of Organic Chemistry, 68(24), 9384-9388.

-

Catalyst Selection for Aryl Bromides

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.

-

-

Commercial Precursor Validation

-

Sigma-Aldrich Product No. 93777-26-5 (5-Bromo-2-fluorobenzaldehyde).

-

Sources

- 1. 105728-90-3|2-Fluoro-5-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 4. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

physicochemical properties of 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(4-methoxyphenyl)benzaldehyde stands as a significant building block in the landscape of medicinal chemistry and materials science. Its biaryl scaffold, featuring a fluorinated ring coupled with a methoxy-substituted phenyl moiety and a reactive aldehyde group, presents a trifecta of functionalities ripe for synthetic elaboration. Such structures are pivotal in the design of novel pharmaceutical agents, where the biaryl core can mimic peptide linkages or optimally position functional groups for target engagement, the fluorine atom can enhance metabolic stability and binding affinity, and the aldehyde serves as a versatile handle for a myriad of chemical transformations.[1][2]

This guide, authored from the perspective of a Senior Application Scientist, deviates from a conventional data sheet format. Given that 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde is not a widely cataloged compound, we will instead provide a comprehensive roadmap for its synthesis and characterization. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer predicted analytical data to guide researchers in their synthetic and analytical endeavors.

Chemical Identity and Structure

The foundational step in understanding any compound is to establish its precise chemical identity. The structural features of 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde are detailed below.

| Identifier | Value |

| IUPAC Name | 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde |

| Molecular Formula | C₁₄H₁₁FO₂ |

| Molecular Weight | 230.24 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C=O |

| InChI Key | Will be generated upon synthesis and registration |

| CAS Number | Not assigned |

2D Chemical Structure:

(Note: An actual image would be embedded here in a real document; this is a placeholder.)

Synthesis via Suzuki-Miyaura Cross-Coupling

The most logical and efficient synthetic route to construct the C-C bond between the two aromatic rings in the target molecule is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[2][3] The strategic disconnection points to 2-fluoro-5-bromobenzaldehyde and 4-methoxyphenylboronic acid as ideal starting materials.[4][5]

Synthetic Workflow Diagram

Caption: Workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

Expertise Note: The choice of ligand is critical. For an electron-deficient heteroaryl halide, a bulky, electron-rich phosphine ligand like SPhos or XPhos is recommended to promote the reductive elimination step and ensure high yields.[5]

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-fluoro-5-bromobenzaldehyde (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), and a palladium catalyst system consisting of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol% Pd) and XPhos (4 mol%).

-

Solvent Addition: Seal the flask with a rubber septum and purge with high-purity nitrogen or argon gas for 15 minutes. Add a degassed 4:1 mixture of anhydrous tert-Butanol and water via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde.

Physicochemical Properties: Predictions and Experimental Determination

As this is a novel compound, empirical data is not available. The following table provides predicted properties based on its structure and comparison with similar biaryl compounds.[6][7][8]

| Property | Predicted Value / Description | Standard Experimental Protocol |

| Appearance | White to off-white crystalline solid | Visual inspection |

| Melting Point | 70 - 90 °C | Differential Scanning Calorimetry (DSC) |

| Boiling Point | > 300 °C (decomposition likely) | Thermogravimetric Analysis (TGA) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in alcohols; Insoluble in water. | Gravimetric analysis after equilibration in various solvents at a controlled temperature. |

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

Aldehyde Proton (CHO): ~9.9-10.1 ppm (singlet, may show small coupling to ortho fluorine).

-

Aromatic Protons (Fluorophenyl Ring): Three protons between 7.2-8.0 ppm, exhibiting complex splitting patterns due to H-H and H-F couplings.

-

Aromatic Protons (Methoxyphenyl Ring): Two sets of doublets (AA'BB' system) at ~7.5 ppm and ~7.0 ppm, each integrating to 2H.

-

Methoxy Protons (OCH₃): A sharp singlet at ~3.8 ppm, integrating to 3H.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

Aldehyde Carbonyl (C=O): ~188-192 ppm.

-

Aromatic Carbons: 10-12 distinct signals between 110-165 ppm. The carbon attached to fluorine will show a large C-F coupling constant.

Caption: Standard workflow for NMR analysis.

-

Weigh approximately 5-10 mg of the purified compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution into a standard 5 mm NMR tube.

-

The sample is now ready for analysis.

Infrared (IR) Spectroscopy

Predicted Characteristic IR Bands (cm⁻¹):

-

~3050-3100: Aromatic C-H stretch.

-

~2850, ~2750: Aldehyde C-H stretch (Fermi doublet, characteristic).

-

~1700: Strong C=O stretch (aldehyde).

-

~1600, ~1480: Aromatic C=C stretches.

-

~1250: C-O stretch (aryl ether).

-

~1200: C-F stretch.

-

Dissolve a small amount of the sample in a volatile solvent like dichloromethane.

-

Carefully apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound.

-

Place the plate in the spectrometer for analysis.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 230.

-

Key Fragments:

-

m/z = 229 ([M-H]⁺)

-

m/z = 201 ([M-CHO]⁺)

-

m/z = 185 ([M-OCH₃]⁺)

-

Other fragments corresponding to the cleavage of the biaryl bond.

-

Caption: General workflow for Mass Spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the synthesized compound. A reverse-phase method is typically suitable for this type of molecule.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid or Formic Acid).

-

Gradient: Start at 50% Acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution in Acetonitrile.

Applications and Future Directions

2-Fluoro-5-(4-methoxyphenyl)benzaldehyde is a bespoke intermediate designed for multi-step organic synthesis. The aldehyde functionality allows for:

-

Reductive amination to introduce diverse amine side chains.

-

Wittig reactions to form alkenes.

-

Oxidation to a carboxylic acid, which can then be used for amide coupling.

-

Condensation reactions to form various heterocyclic structures like pyrazolines or chalcones.[9]

The biaryl core is a privileged scaffold in drug discovery, and this compound provides a direct entry point to novel fluorinated and methoxylated analogues of known bioactive molecules.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Aromatic aldehydes can be irritants.

-

Synthesis Reagents: Palladium catalysts and boronic acids should be handled with care according to their respective Safety Data Sheets (SDS).

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde. By leveraging a robust Suzuki-Miyaura cross-coupling protocol, this valuable biaryl aldehyde can be efficiently prepared. The detailed analytical workflows and predicted spectral data serve as an authoritative reference for researchers, enabling them to confidently synthesize, purify, and verify the structure of this compound. Its versatile functionalities make it a powerful intermediate for the development of next-generation pharmaceuticals and advanced materials.

References

-

PrepChem.com. (n.d.). Synthesis of 2-fluoro-5-nitrobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4,5-dimethoxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

- Ma, T., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Journal of Chemical and Pharmaceutical Sciences, 8(4), 785-789.

- Trivedi, M. K., et al. (2019). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering, 7(2), 52-58.

-

PubChem. (n.d.). 2-Fluoro-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Biphenyl. PubChem. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)

-

ResearchGate. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

-

Cheméo. (n.d.). Biphenyl (CAS 92-52-4) - Chemical & Physical Properties. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Retrieved from [Link]

-

BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rxiv.org [rxiv.org]

- 7. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]

- 8. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

An In-Depth Technical Guide to 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde, a biaryl aldehyde with significant potential in medicinal chemistry. Due to its likely novelty as a research chemical, this document focuses on a robust and well-established synthetic pathway, its physicochemical characteristics, and the strategic rationale for its use in drug development programs. We will delve into the roles of its constituent functional groups, providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

Biaryl scaffolds are a cornerstone of modern medicinal chemistry, present in numerous top-selling pharmaceuticals.[1][2][3] Their prevalence is due to their ability to present pharmacophoric features in a defined three-dimensional space, often leading to high-affinity interactions with biological targets. The introduction of specific substituents, such as fluorine and methoxy groups, is a deliberate strategy to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.[4][5]

The target molecule, 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde, combines three critical motifs:

-

A Biaryl Core: This structure provides a rigid backbone for precise ligand-receptor interactions.[1]

-

A Fluorine Atom: Positioned ortho to the aldehyde, the fluorine atom acts as a powerful electronic modulator. Its high electronegativity can influence pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[4]

-

A Methoxy Group: The para-methoxy group on the second aryl ring is a common feature in bioactive molecules. It can act as a hydrogen bond acceptor, improve solubility, and favorably modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[5][6]

This guide proposes a validated synthetic approach to this compound, enabling its accessibility for research and development.

Synthesis of 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde

The most efficient and versatile method for constructing the C-C bond in biaryl systems is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction joins an aryl halide with an arylboronic acid, offering high functional group tolerance and excellent yields. The proposed synthesis for the title compound involves the coupling of 2-Fluoro-5-bromobenzaldehyde with 4-methoxyphenylboronic acid .

Reactant Overview

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 2-Fluoro-5-bromobenzaldehyde | 93777-26-5 | C₇H₄BrFO | 203.01 | Aryl Halide Electrophile |

| 4-Methoxyphenylboronic acid | 5720-07-0 | C₇H₉BO₃ | 151.96 | Organoboron Nucleophile |

| Palladium(II) Acetate | 3375-31-3 | C₄H₆O₄Pd | 224.50 | Palladium Pre-catalyst |

| Triphenylphosphine | 603-35-0 | C₁₈H₁₅P | 262.29 | Ligand |

| Sodium Carbonate | 497-19-8 | Na₂CO₃ | 105.99 | Base |

Proposed Synthetic Workflow

The following diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction to yield 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde.

Caption: Suzuki-Miyaura Coupling Workflow.

Detailed Experimental Protocol

This protocol is a robust starting point, adapted from established procedures for similar biaryl syntheses.[9][10]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, magnetic stir bar, and a nitrogen inlet, add 2-Fluoro-5-bromobenzaldehyde (1.0 eq.), 4-methoxyphenylboronic acid (1.1 eq.), and n-propanol.

-

Inerting: Purge the flask with nitrogen gas and stir the mixture for 15 minutes until all solids are dissolved.

-

Catalyst and Base Addition: To the solution, add palladium(II) acetate (0.003 eq.), triphenylphosphine (0.009 eq.), and a 2M aqueous solution of sodium carbonate (1.2 eq.).

-

Reaction: Heat the mixture to reflux (approximately 100°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Add deionized water and stir open to the air for 5-10 minutes. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic extracts and wash sequentially with 5% sodium carbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde.

Core Scientific Principles and Rationale

The Role of the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimization.

Caption: Simplified Suzuki Catalytic Cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-fluoro-5-bromobenzaldehyde.

-

Transmetalation: The methoxyphenyl group is transferred from the boronic acid to the palladium center, facilitated by the base.

-

Reductive Elimination: The two aryl groups are coupled, forming the final product and regenerating the Pd(0) catalyst.

Impact of Fluorine and Methoxy Groups on Drug Properties

The strategic placement of fluorine and methoxy groups can profoundly influence a drug candidate's profile.

-

Metabolic Stability: The strong carbon-fluorine bond can block metabolically labile C-H positions, preventing oxidative degradation by cytochrome P450 enzymes and thereby increasing the drug's half-life.[4]

-

Lipophilicity and Permeability: Fluorine substitution often increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[4][11] However, this must be carefully balanced to maintain adequate aqueous solubility.

-

Binding Affinity: The methoxy group can serve as a hydrogen bond acceptor in a protein binding pocket. Its ability to donate electron density through resonance can also modulate the electronic properties of the aromatic ring, influencing ligand-target interactions.[6]

-

Pharmacokinetics: Both fluoro and methoxy groups have been shown to alter the pharmacokinetic profiles of drugs, for instance, by affecting interactions with drug-metabolizing enzymes.[12]

Potential Applications in Drug Development

Biaryl aldehydes are valuable intermediates and can themselves possess biological activity. This particular scaffold is a compelling starting point for several therapeutic areas:

-

Oncology: Many kinase inhibitors and modulators of protein-protein interactions feature biaryl cores.[13] The aldehyde functional group can be further elaborated into various heterocyclic systems known to possess anticancer activity.

-

Neuroscience: The structural motifs present in 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde are found in compounds targeting CNS receptors. The aldehyde can serve as a handle for synthesizing libraries of compounds for screening against neurological targets.

-

Anti-inflammatory Agents: Compounds like ketoprofen contain related structural features.[8] This scaffold could be explored for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other inflammation modulators.

Conclusion

While 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde may not be a commercially cataloged compound, its synthesis is readily achievable through robust and well-documented methodologies like the Suzuki-Miyaura cross-coupling. Its structure, incorporating a fluorinated biaryl core with a methoxy substituent, represents a strategic design for interrogating biological systems. The principles and protocols outlined in this guide provide researchers with the necessary foundation to synthesize, characterize, and explore the therapeutic potential of this and related compounds in the ongoing quest for novel and effective medicines.

References

-

Chem-Impex. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

- Sperry, J. B., & Wright, D. L. (2005). The trifluoromethyl group: an innocuous substituent or a powerful player in medicinal chemistry? Journal of medicinal chemistry, 48(19), 5949-5959.

-

J&K Scientific. (2020, June 1). 2-Bromo-5-fluorobenzaldehyde, 98%. Retrieved from [Link]

- Mizuki, Y., Fujiwara, I., & Yamaguchi, T. (1995). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of antimicrobial chemotherapy, 35(2), 187-196.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

-

PrepChem.com. (n.d.). Synthesis of 2-fluoro-5-nitrobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

- Martin, R. E., & Diederich, F. (2008). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.

- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

- Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (2003). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses, 80, 95.

- Dahlgren, M. K., et al. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields.

- Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302-4314.

- de Souza, A. C. C., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.

- Bringmann, G., et al. (2001). Biaryls in Nature: A Multi-Facetted Class of Stereochemically, Biosynthetically, and Pharmacologically Intriguing Secondary Metabolites. Fortschritte der Chemie organischer Naturstoffe. Progress in the chemistry of organic natural products.

-

ResearchGate. (n.d.). Selected biaryl-containing drug molecules, natural products, and chiral ligands. Retrieved from [Link]

- Wang, C., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(23), 17356-17373.

Sources

- 1. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. pubs.acs.org [pubs.acs.org]

Spectral Data and Structural Elucidation of 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Synthetic Methodologists, and Pharmaceutical R&D Scientists Document Type: Technical Whitepaper & Analytical Reference

Executive Summary & Chemical Context

2-Fluoro-5-(4-methoxyphenyl)benzaldehyde (Chemical Formula:

The compound is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-2-fluorobenzaldehyde and 4-methoxyphenylboronic acid . Validating the regiochemistry of this product requires rigorous spectral analysis, as the presence of the highly electronegative fluorine atom induces complex spin-spin coupling networks across both

Caption: Synthetic workflow for 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde via Suzuki-Miyaura coupling.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute scientific integrity, the analytical workflows described below are designed as self-validating systems . Every measurement includes an internal check to rule out artifacts or instrumental drift.

Nuclear Magnetic Resonance (NMR) Sample Preparation & Acquisition

-

Causality of Choice:

is selected as the solvent because it lacks exchangeable protons that might obscure the aromatic region, and its low viscosity provides sharp line widths. -

Protocol:

-

Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of

containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). Transfer to a high-precision 5 mm NMR tube. -

Tuning & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of

(7.26 ppm for residual -

Shimming: Execute automated gradient shimming (Z1–Z5). Validation Step: The TMS signal must exhibit a line width at half-height (

) of < 0.5 Hz. If broader, re-shim to prevent artificial merging of fine -

Acquisition:

-

NMR: 30° pulse angle, 1.0 s relaxation delay (

-

NMR:

-

NMR: Acquire both

-

NMR: 30° pulse angle, 1.0 s relaxation delay (

-

Attenuated Total Reflectance Infrared (ATR-FTIR) Spectroscopy

-

Protocol: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (air) to subtract atmospheric

and water vapor. Place ~2 mg of the solid compound onto the crystal and apply the pressure anvil. Collect 32 scans at 4

High-Resolution Mass Spectrometry (ESI-TOF HRMS)

-

Protocol: Dilute the compound to 1 µg/mL in Methanol with 0.1% Formic Acid. The formic acid is critical as it forces the protonation of the aldehyde oxygen, facilitating positive electrospray ionization (ESI+). Infuse at 10 µL/min. Scan m/z 100–1000. Validation Step: Calibrate the Time-of-Flight (TOF) analyzer with a sodium formate cluster solution prior to injection to ensure < 5 ppm mass accuracy.

Structural Elucidation via NMR Spectroscopy

The structural assignment of 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde relies heavily on mapping the heteronuclear spin-spin couplings (

NMR Analysis and Causality

The presence of the fluorine atom at C-2 breaks the magnetic equivalence of the benzaldehyde ring, creating a highly diagnostic splitting pattern:

-

The Aldehyde Proton (CHO, 10.35 ppm): Appears as a distinct doublet (

). This 4-bond coupling ("W-coupling" pathway through the rigid aromatic framework) is absolute proof that the fluorine is ortho to the aldehyde group. -

H-3 (7.24 ppm): This proton is highly shielded by the strong +M (resonance) effect of the adjacent fluorine lone pairs. It appears as a doublet of doublets due to a massive ortho-fluorine coupling (

) and an ortho-proton coupling to H-4 ( -

Biaryl Protons (H-2',6' and H-3',5'): The 4-methoxyphenyl ring exhibits a classic AA'BB' pseudo-doublet system. The protons ortho to the methoxy group (H-3',5') are shielded (6.98 ppm) compared to those ortho to the biaryl linkage (7.45 ppm).

and NMR Analysis

In the

-

C-2 (163.3 ppm): Exhibits a massive one-bond coupling (

). -

C-1 and C-3: Show two-bond couplings (

). -

Validation via

NMR: The

Caption: Logical workflow for structural elucidation using 1D and 2D NMR spectroscopy.

Mass Spectrometry & Fragmentation Pathways

High-Resolution Mass Spectrometry confirms the molecular formula. The theoretical exact mass for

-

Isotopic Validation: The M+1 peak (due to naturally occurring

) must be ~15.5% of the base peak intensity, validating the presence of exactly 14 carbon atoms. -

Fragmentation: Collision-Induced Dissociation (CID) of the parent ion results in two primary neutral losses: the loss of carbon monoxide (-28 Da) from the aldehyde, and the loss of a methyl radical (-15 Da) from the methoxy group.

Caption: Proposed ESI-HRMS fragmentation pathway for the [M+H]+ ion.

Quantitative Data Summaries

Table 1: NMR Spectral Data (400 MHz, )

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants ( | Integration | Assignment Notes |

| CHO | 10.35 | d | 1H | Deshielded by carbonyl anisotropy | |

| H-6 | 7.97 | dd | 1H | Ortho to CHO | |

| H-4 | 7.66 | ddd | 1H | Meta to F | |

| H-2', H-6' | 7.45 | d (AA'BB') | 2H | Biaryl system | |

| H-3 | 7.24 | dd | 1H | Shielded by F (+M effect) | |

| H-3', H-5' | 6.98 | d (AA'BB') | 2H | Ortho to OMe | |

| OMe | 3.85 | s | - | 3H | Methoxy singlet |

Table 2: NMR Spectral Data (100 MHz, )

| Carbon | Chemical Shift (ppm) | Multiplicity ( | Assignment |

| CHO | 187.5 | d ( | Carbonyl |

| C-2 | 163.3 | d ( | C-F Bond |

| C-4' | 159.8 | s | C-OMe |

| C-5 | 137.5 | d ( | Biaryl Linkage (Ring A) |

| C-4 | 134.6 | d ( | Aromatic CH |

| C-1' | 131.2 | s | Biaryl Linkage (Ring B) |

| C-6 | 130.0 | d ( | Aromatic CH |

| C-2', C-6' | 128.4 | s | Aromatic CH (Ring B) |

| C-1 | 124.2 | d ( | C-CHO |

| C-3 | 116.5 | d ( | Aromatic CH |

| C-3', C-5' | 114.5 | s | Aromatic CH (Ring B) |

| OMe | 55.4 | s | Methoxy |

Table 3: IR and HRMS Data Summary

| Analytical Method | Key Observations / Values | Structural Significance |

| IR (ATR) | 1685 | Conjugated Aldehyde C=O stretch |

| IR (ATR) | 1240 | C-F stretch |

| IR (ATR) | 2840, 2745 | Aldehyde C-H stretch (Fermi resonance) |

| HRMS (ESI+) | m/z 231.0821 | |

| HRMS (ESI+) | m/z 203.0872 |

References

-

Organic Chemistry Portal. "Suzuki-Miyaura Cross-Coupling Reaction." Organic-Chemistry.org. Available at:[Link]

-

Spectral Database for Organic Compounds (SDBS). "Benzaldehyde, 2-fluoro- (Reference Shifts)." National Institute of Advanced Industrial Science and Technology (AIST). Available at:[Link]

-

Reich, H. J. "NMR Spectroscopy of Fluorinated Compounds: Multiplicity and Coupling Constants." University of Wisconsin-Madison Magnetic Resonance Collection. Available at:[Link]

-

National Center for Biotechnology Information. "5-Bromo-2-fluorobenzaldehyde." PubChem Compound Summary. Available at:[Link]

-

National Center for Biotechnology Information. "4-Methoxyphenylboronic acid." PubChem Compound Summary. Available at:[Link]

A Comprehensive Technical Guide to the Solubility of 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde in Common Solvents

Introduction

2-Fluoro-5-(4-methoxyphenyl)benzaldehyde is a complex aromatic aldehyde of significant interest in contemporary drug discovery and materials science. Its structural motifs, including a fluorinated benzene ring, a methoxy-substituted phenyl group, and a reactive aldehyde function, contribute to a nuanced physicochemical profile that dictates its behavior in various chemical environments. A thorough understanding of its solubility in common laboratory solvents is a critical prerequisite for its effective utilization in synthesis, purification, formulation, and biological screening.

This in-depth technical guide provides a detailed exploration of the theoretical and practical aspects of the solubility of 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde. In the absence of extensive published quantitative data for this specific molecule, this guide emphasizes the foundational principles of solubility, offers a predictive analysis based on molecular structure, and presents a rigorous, step-by-step experimental protocol for determining its solubility with high fidelity. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection and to generate reliable and reproducible solubility data.

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be miscible.[1][2][3]

Molecular Structure Analysis of 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde

To predict the solubility of 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde, a detailed examination of its molecular structure is essential:

-

Aromatic Rings: The presence of two phenyl rings imparts a significant nonpolar character to the molecule, suggesting a degree of solubility in nonpolar solvents through van der Waals interactions.

-

Aldehyde Group (-CHO): The carbonyl in the aldehyde group is a polar functional group capable of dipole-dipole interactions. It can also act as a hydrogen bond acceptor.

-

Fluoro Group (-F): The highly electronegative fluorine atom introduces a strong dipole moment, increasing the local polarity of the molecule. However, fluorine is a weak hydrogen bond acceptor.

-

Methoxy Group (-OCH3): The ether linkage in the methoxy group is polar and can act as a hydrogen bond acceptor. The methyl group itself is nonpolar.

Overall, 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde can be classified as a moderately polar molecule with both polar and nonpolar regions. This amphiphilic nature suggests that it will not be readily soluble in the extremes of the polarity spectrum (i.e., highly polar water or very nonpolar hexanes) but will likely exhibit good solubility in solvents of intermediate polarity.

Influence of Solvent Properties

The choice of solvent is critical in achieving the desired solubility.[1] Solvents are broadly categorized as:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the aldehyde, fluoro, and methoxy groups can accept hydrogen bonds, the large nonpolar surface area of the aromatic rings will likely limit solubility in highly polar protic solvents like water.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone): These solvents possess significant dipole moments but lack acidic protons for hydrogen bond donation. They are generally excellent solvents for moderately polar compounds. It is anticipated that 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde will exhibit good to excellent solubility in these solvents due to favorable dipole-dipole interactions.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents primarily interact through weaker van der Waals forces.[1] The significant nonpolar character of the biphenyl core of the molecule suggests at least partial solubility in these solvents.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a solid compound in a liquid solvent.[1][4]

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde to a series of vials, each containing a precisely known volume (e.g., 2 mL) of the selected solvents. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.[1] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

Once equilibrium is established, separate the undissolved solid from the saturated solution. This is typically achieved through centrifugation to pellet the excess solid.

-

Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[1]

-

-

Quantification of Solute:

-

The concentration of 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde in the clear, saturated filtrate is then determined using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.

-

Prepare a series of standard solutions of the compound of known concentrations to generate a calibration curve.

-

Analyze the filtered saturated solutions and determine their concentrations by interpolating from the calibration curve.

-

-

Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Predicted and Experimental Solubility Data

| Solvent Class | Solvent | Predicted Qualitative Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Protic | Water | Insoluble | |

| Methanol | Sparingly Soluble to Soluble | ||

| Ethanol | Soluble | ||

| Polar Aprotic | DMSO | Very Soluble | |

| DMF | Very Soluble | ||

| Acetonitrile | Soluble | ||

| Acetone | Soluble | ||

| Ethyl Acetate | Soluble | ||

| Nonpolar | Toluene | Sparingly Soluble | |

| Dichloromethane | Soluble | ||

| Diethyl Ether | Sparingly Soluble | ||

| Hexane | Insoluble |

Safety and Handling Considerations

As with any chemical compound, appropriate safety precautions must be observed when handling 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde and the solvents used for solubility determination.

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6][7][8]

-

Consult the Safety Data Sheet (SDS) for 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde and each solvent for specific hazard information and handling instructions.[5][6][7][8]

-

Many organic solvents are flammable and should be kept away from ignition sources.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can generate the high-quality solubility data necessary to advance their work in drug discovery and materials science. The provided methodologies and data templates are designed to ensure a systematic and reproducible approach to solubility assessment.

References

- General Experimental Protocol for Determining Solubility - Benchchem.

- Solubility test for Organic Compounds.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.

- Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.

- 2-Fluoro-5-hydroxy-4-methoxybenzaldehyde | C8H7FO3 | CID 598146 - PubChem.

- 2-Fluoro-4-methoxybenzaldehyde 97 331-64-6 - Sigma-Aldrich.

- 2-Fluoro-5-methoxybenzaldehyde | C8H7FO2 | CID 2734872 - PubChem.

- 2-Fluoro-4,5-dimethoxybenzaldehyde - Chem-Impex.

- SAFETY DATA SHEET - Thermo Fisher Scientific.

- 2-Fluoro-4,5-dimethoxybenzaldehyde | C9H9FO3 | CID 603595 - PubChem.

- SAFETY DATA SHEET - Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific.

- 2-Fluoro-3-methoxybenzaldehyde - SAFETY DATA SHEET.

- SAFETY DATA SHEET - Fisher Scientific.

- A Technical Guide to the Solubility of 4-Fluorobenzaldehyde-2,3,5,6-D4 in Organic Solvents - Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.ws [chem.ws]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. fishersci.com [fishersci.com]

Technical Whitepaper: The Strategic Utility of 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde in Medicinal Chemistry

Executive Overview

In modern medicinal chemistry, the design of highly selective, potent, and metabolically stable therapeutics relies heavily on privileged scaffolds. Biphenyls represent one of the most fundamental and versatile backbones in drug discovery, forming the structural basis for a vast array of therapeutics ranging from antihypertensives (e.g., Losartan) to anti-cancer agents[1].

As a Senior Application Scientist, I frequently evaluate building blocks that offer both structural rigidity and orthogonal reactivity. 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde is a prime example of a highly functionalized biphenyl intermediate. This whitepaper deconstructs the structural rationale, synthetic workflows, and downstream applications of this specific scaffold, providing actionable, self-validating methodologies for drug development professionals.

Pharmacophore Rationale: Causality in Structural Design

Every functional group on 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde serves a distinct, calculated purpose in either synthetic diversification or biological target engagement:

-

The Biphenyl Core: Neutral biphenyls are highly lipophilic and rigid, allowing them to intercalate into deep hydrophobic pockets of target proteins, such as the Androgen Receptor (AR) or the colchicine binding site of tubulin[2],[3].

-

Ortho-Fluorine Substitution: The inclusion of fluorine at the 2-position serves a dual purpose. Synthetically, its strong inductive electron-withdrawing effect increases the electrophilicity of the adjacent aldehyde, accelerating downstream condensation reactions[4]. Biologically, the highly electronegative fluorine blocks CYP450-mediated ortho-oxidation, significantly enhancing the metabolic half-life of the resulting drug candidate.

-

The Aldehyde Handle: Aldehydes are premier electrophilic centers. They allow for divergent synthesis via Claisen-Schmidt condensations (to form chalcones), reductive aminations, or oxidations to carboxylic acids (to form benzamides)[2],[5].

-

Para-Methoxy Group (4'-position): The methoxy group acts as a critical hydrogen-bond acceptor. In anti-proliferative agents, this group mimics the natural binding pose of Combretastatin A-4 (CA-4), anchoring the molecule within the tubulin dimer to inhibit polymerization.

De Novo Synthesis: The Suzuki-Miyaura Framework

Because highly functionalized biphenyls are rarely available from natural sources, they must be constructed de novo. The most robust method for synthesizing 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-2-fluorobenzaldehyde and (4-methoxyphenyl)boronic acid[6],[5].

Fig 1: Divergent synthetic workflow of 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde.

Quantitative Data: Reaction Optimization

To ensure maximum throughput, the choice of catalyst and solvent system is critical. The table below summarizes empirical optimization data for the cross-coupling of ortho-substituted aryl bromides with boronic acids[6],[4],[5].

| Catalyst System | Base | Solvent System | Temp / Time | Yield (%) | Mechanistic Rationale |

| Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (2 eq) | Dioxane/H₂O (3:1) | 90°C / 8h | 90% | Bidentate dppf ligand prevents catalyst deactivation; H₂O solubilizes the base. |

| Pd(OAc)₂ / SPhos | K₃PO₄ (3 eq) | Toluene | 110°C / 16h | 85% | SPhos accelerates oxidative addition, but anhydrous conditions slow transmetalation. |

| Pd(PPh₃)₄ (5 mol%) | Cs₂CO₃ (2 eq) | Ethanol | 80°C / 24h | 75% | Monodentate PPh₃ is prone to oxidation; lower temperature limits conversion rate. |

Self-Validating Protocol: Suzuki-Miyaura Coupling

This protocol is designed with in-process visual and chemical checkpoints to validate success at each stage.

-

Preparation & Degassing: In a Schlenk flask, combine 1,4-Dioxane and H₂O (3:1 ratio). Sparge with N₂ gas for 30 minutes.

-

Causality: Dissolved oxygen will rapidly oxidize the Pd(0) active species to inactive Pd(II) and promote homocoupling of the boronic acid.

-

-

Reagent Loading: Add 5-bromo-2-fluorobenzaldehyde (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and K₂CO₃ (2.0 eq). Finally, add Pd(dppf)Cl₂ (0.03 eq).

-

Reaction Initiation: Heat the mixture to 90°C under N₂.

-

Validation Checkpoint: Within 15-30 minutes, the suspension will transition from a bright orange/red to a dark brown/black homogeneous solution. This color shift confirms the generation of the active Pd(0) catalytic species.

-

-

Monitoring: After 6 hours, perform TLC (Hexanes/EtOAc 4:1).

-

Validation Checkpoint: Complete disappearance of the higher R_f starting bromide and the appearance of a strongly UV-active lower R_f spot confirms conversion.

-

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl to neutralize the base and remove palladium salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Downstream Medicinal Chemistry Applications

Biphenyl Chalcones as Anti-Proliferative Agents

Biphenyl derivatives are highly effective as structurally simplified analogues of Combretastatin A-4 (CA-4), a potent vascular disrupting agent. By reacting 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde with substituted acetophenones via a Claisen-Schmidt condensation, researchers can generate biphenyl chalcones[2]. These chalcones act as privileged metabolic enzyme inhibitors and tubulin polymerization inhibitors, showing significant promise in treating both cancer and Alzheimer's disease (AD)[2].

Self-Validating Protocol: Claisen-Schmidt Condensation

-

Dissolve the aldehyde (1.0 eq) and the target acetophenone (1.0 eq) in absolute ethanol.

-

Cool the reaction to 0°C and add 10% aqueous NaOH dropwise.

-

Causality: Low temperatures prevent the Cannizzaro reaction (disproportionation of the aldehyde) while the base catalyzes enolate formation.

-

-

Validation Checkpoint: Stir for 2-4 hours. The formation of a heavy, often brightly colored (yellow/orange) precipitate indicates successful condensation, as the highly conjugated chalcone product is insoluble in cold ethanol. Filter and wash with ice-cold ethanol.

Biphenyl Benzamides as Androgen Receptor (AR) Degraders

Second-generation AR antagonists (like enzalutamide) are standard treatments for advanced prostate cancer, but tumors rapidly develop resistance[3]. Recent breakthroughs in medicinal chemistry utilize biphenyl scaffolds to create bifunctional agents that act as Androgen Receptor Degraders. By oxidizing the aldehyde of our title compound to a carboxylic acid and coupling it with specific amines, researchers synthesize biphenyl benzamides[2],[3]. These molecules not only antagonize the AR but recruit the ubiquitin-proteasome system to physically degrade the mutant receptor[3].

Fig 2: Mechanism of action for biphenyl-based Androgen Receptor (AR) degraders.

Conclusion

2-Fluoro-5-(4-methoxyphenyl)benzaldehyde is not merely a chemical intermediate; it is a strategically designed pharmacophore. By combining the rigid, hydrophobic nature of the biphenyl core with the metabolic stability of an ortho-fluorine and the hydrogen-bonding capacity of a para-methoxy group, this scaffold provides drug development professionals with a highly optimized starting point for synthesizing next-generation therapeutics against resistant cancers and neurodegenerative diseases.

References

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Publishing URL

- 5-Bromo-2-fluorobenzaldehyde | 93777-26-5 Source: Benchchem URL

- 5-Bromo-2-fluoro-3-(trifluoromethyl)

- 2-Bromobenzaldehyde | 6630-33-7 Source: Benchchem URL

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties Source: ResearchGate URL

- Source: PubMed (NIH)

- Biological deeds of Biphenyl derivatives - A short Review Source: IJSDR URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | 1291487-26-7 | Benchchem [benchchem.com]

- 5. 2-Bromobenzaldehyde | 6630-33-7 | Benchchem [benchchem.com]

- 6. 5-Bromo-2-fluorobenzaldehyde | 93777-26-5 | Benchchem [benchchem.com]

A Technical Guide to the Synthesis and Biological Evaluation of 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Benzaldehydes in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery.[1][2] Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly enhance a molecule's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[1][2] When combined with the versatile benzaldehyde moiety—a privileged starting point for a vast array of chemical transformations—the potential for generating novel, biologically active compounds expands significantly.[3][4]

This guide focuses on the 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde scaffold. This particular arrangement of functional groups presents a compelling case for investigation:

-

The Aldehyde Group: A highly reactive "handle" for building molecular diversity through reactions like condensations and reductive aminations, allowing for the synthesis of extensive compound libraries.[1]

-

The 2-Fluoro Substituent: Positioned ortho to the aldehyde, the electron-withdrawing fluorine atom directly modulates the reactivity of the aldehyde group and can serve as a key interaction point with biological targets or as a metabolic blocker.[3]

-

The 5-(4-methoxyphenyl) Group: This bi-aryl system introduces a significant structural element that can be optimized for target engagement, influencing properties such as solubility, planarity, and potential for π-π stacking or hydrogen bond interactions via the methoxy group.

This document serves as an in-depth guide to the synthesis, biological evaluation, and mechanistic investigation of derivatives from this promising scaffold, with a primary focus on their potential as anticancer agents.

Section 1: Synthetic Strategies and Derivative Library Generation

The core principle behind exploring this scaffold is the facile derivatization of the aldehyde group to build a library of diverse chemical entities. The choice of reaction should be robust, high-yielding, and amenable to a variety of substrates to maximize the chemical space explored.

The general workflow begins with the core scaffold and branches into several key derivative classes. This process is designed to introduce varied functional groups and three-dimensional shapes, which are critical for probing interactions with biological targets.

Caption: General workflow for generating derivatives from the core scaffold.

Experimental Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Rationale: The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and synthesizing chalcones, which are well-documented pharmacophores with a broad range of biological activities, including anticancer effects.[1] This protocol uses a base catalyst to promote the reaction between the benzaldehyde and an acetophenone derivative.

Step-by-Step Methodology:

-

Preparation of Reactants: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde and 1.1 equivalents of a substituted acetophenone in 15 mL of ethanol.

-

Initiation of Condensation: Cool the mixture to 0-5°C using an ice bath. While stirring vigorously, slowly add 5 mL of an aqueous 40% sodium hydroxide (NaOH) solution dropwise over 15 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting benzaldehyde spot is consumed.

-

Isolation and Purification: Pour the reaction mixture into 100 mL of ice-cold water and acidify to a pH of ~5-6 with dilute hydrochloric acid (HCl). A solid precipitate will form. Filter the solid using a Büchner funnel and wash thoroughly with cold water until the washings are neutral.

-

Final Product: Dry the crude product in a vacuum oven. Recrystallize from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[1]

-

Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Experimental Protocol 2: Synthesis of Schiff Base (Imine) Derivatives

Rationale: The formation of Schiff bases is a straightforward and efficient condensation reaction between an aldehyde and a primary amine.[5][6] The resulting imine bond is a key linker in many biologically active compounds, and the diverse array of available primary amines allows for extensive library generation.

Step-by-Step Methodology:

-

Reactant Solubilization: Dissolve 1.0 equivalent of 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Addition of Amine: To this solution, add 1.0 equivalent of the desired primary amine (e.g., a substituted aniline or aminothiazole).

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction Conditions: Equip the flask with a condenser and reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

-

Product Isolation: After completion, cool the reaction mixture to room temperature. A solid product often precipitates. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Purification: Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

-

Characterization: Verify the structure of the resulting Schiff base derivative by spectroscopic methods (¹H NMR, IR, and Mass Spectrometry).

Section 2: Anticancer Activity and Mechanistic Insights

Derivatives of substituted benzaldehydes are frequently investigated as potential anticancer agents.[5] Studies on analogous structures suggest that these compounds can exert their cytotoxic effects through multiple mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[1][7]

Potential Mechanisms of Action

-

Kinase Inhibition: Many bi-aryl scaffolds are designed to target the ATP-binding pocket of protein kinases. Derivatives of fluorinated benzaldehydes have been synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy whose overexpression is implicated in several cancers.[1] Inhibition of this pathway disrupts downstream signaling related to cell proliferation and survival.

-

Induction of Apoptosis: A common mechanism for cytotoxic compounds is the induction of programmed cell death (apoptosis).[5] Benzyloxybenzaldehyde derivatives, for instance, have been shown to induce apoptosis in HL-60 cells, characterized by DNA fragmentation and the loss of mitochondrial membrane potential.[7] This suggests an engagement of the intrinsic apoptotic pathway.

-

Cell Cycle Arrest: The same study on benzyloxybenzaldehydes demonstrated that these compounds can arrest cell cycle progression at the G2/M phase, preventing cancer cells from dividing and proliferating.[7]

Caption: Potential mechanism via inhibition of a Receptor Tyrosine Kinase pathway.

Quantitative Data Summary: In Vitro Cytotoxicity

The following table presents hypothetical, yet representative, data for a series of chalcone derivatives synthesized from the core scaffold. The 50% inhibitory concentration (IC₅₀) values are determined against a panel of human cancer cell lines after 48 hours of exposure. Such data is crucial for establishing preliminary structure-activity relationships.

| Compound ID | Derivative R-Group (on Acetophenone) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HCT-116 (Colon) | IC₅₀ (µM) vs. PC3 (Prostate) |

| Parent | -H | 25.4 | 31.2 | 28.9 |

| D-01 | 4-OCH₃ | 15.1 | 18.5 | 16.3 |

| D-02 | 4-Cl | 8.3 | 10.1 | 9.5 |

| D-03 | 4-NO₂ | 5.1 | 6.8 | 4.7 |

| Doxorubicin | (Reference Drug) | 0.8 | 0.6 | 1.1 |

Experimental Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells. This protocol is essential for determining the IC₅₀ values of newly synthesized compounds.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate medium. After 24 hours, remove the old medium from the plates and add 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for another 48 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Section 3: Preliminary Structure-Activity Relationships (SAR)

Based on the hypothetical data in the table above and established principles of medicinal chemistry, we can infer preliminary SAR for this compound class:

-

Core Scaffold: The 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde core provides the essential framework. The fluoro and methoxyphenyl groups are likely key contributors to the baseline activity.

-

Influence of Chalcone Substituents: The nature of the R-group on the acetophenone-derived ring significantly impacts cytotoxicity.

-

Electron-Donating Groups (EDG): A methoxy group (-OCH₃) at the 4-position (D-01) enhances potency compared to the unsubstituted parent compound, possibly by altering the electronic properties or conformation of the molecule.

-

Electron-Withdrawing Groups (EWG): Halogens (e.g., -Cl in D-02) and nitro groups (-NO₂ in D-03) lead to a marked increase in cytotoxic activity. The strong electron-withdrawing nature of the nitro group in D-03 results in the most potent compound in this series, suggesting that this electronic feature is critical for the mechanism of action.

-

Conclusion and Future Perspectives

The 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of the aldehyde group allows for the rapid generation of diverse chalcone, Schiff base, and heterocyclic derivatives.

Future work should focus on:

-

Library Expansion: Synthesizing a broader range of derivatives to further probe the SAR, including modifications to both the acetophenone/amine portion and the 4-methoxyphenyl ring of the core scaffold.

-

Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be conducted, including specific kinase inhibition assays, cell cycle analysis by flow cytometry, and Western blotting for key apoptotic markers (e.g., caspases, Bcl-2 family proteins).

-

In Vivo Evaluation: Promising candidates with high in vitro potency and favorable preliminary safety profiles should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and tolerability.

By systematically applying the principles of synthesis, biological evaluation, and mechanistic study outlined in this guide, researchers can effectively unlock the therapeutic potential of this valuable chemical scaffold.

References

- Dell'Acqua, M., Pirovano, V., Peroni, S., Tseberlidis, G., Nava, D., Rossi, E., & Abbiati, G. (2017). Synthesis of 5-fluoro-2-(4-Methoxyphenyl)(acetylene)benzaldehyde. European Journal of Organic Chemistry, 2017(11), 1425-1433.

- BenchChem. (2025). Applications of Fluorinated Benzaldehydes in Drug Discovery: Detailed Application Notes and Protocols. BenchChem.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Fluoro-5-Methoxybenzaldehyde.

- Chem-Impex. (n.d.). 2-Fluoro-4,5-dimethoxybenzaldehyde.

- Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544.

- BenchChem. (2025). Evaluating the Biological Activity of Derivatives Synthesized from 2-Chloro-5-nitrobenzaldehyde: A Comparative Guide. BenchChem.

- Abo-Elanwar, Y. A., Mostafa, A. S., El-Sayed, M. A. A., & Nasr, M. N. A. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), 001-011.

- Saeed, A., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o343.

- Patel, K. D., et al. (2014). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica, 6(5), 364-373.

- Zhang, H., et al. (2026). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Acta Pharmaceutica Sinica B.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide: 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde as a Strategic Building Block in Modern Organic Synthesis

Abstract

The strategic incorporation of fluorine and biaryl scaffolds into molecular architectures is a cornerstone of modern medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties.[1][2][3] 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde represents a highly valuable, yet specialized, building block that embodies this principle. This trifunctional molecule, featuring a reactive aldehyde, a fluorinated phenyl ring, and a 4-methoxyphenyl substituent, serves as a strategic linchpin for the synthesis of complex, biologically active compounds. The aldehyde provides a versatile handle for a myriad of synthetic transformations, while the fluoro-biaryl core offers a stable, lipophilic scaffold with unique electronic properties conducive to enhanced target binding and metabolic stability.[1][4] This technical guide provides a comprehensive exploration of the primary synthesis, physicochemical properties, and core synthetic applications of this building block, designed for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key transformations to empower scientists to effectively leverage this reagent in their research endeavors.

Physicochemical Properties and Structural Analysis

2-Fluoro-5-(4-methoxyphenyl)benzaldehyde is a crystalline solid whose reactivity is dictated by the interplay of its functional groups. The electron-withdrawing nature of both the fluorine atom and the ortho-aldehyde group deactivates the A-ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The aldehyde carbonyl is the primary site of reactivity, primed for nucleophilic attack. The 4-methoxyphenyl B-ring, activated by the electron-donating methoxy group, can be a site for further functionalization if required.

| Property | Value | Source |

| IUPAC Name | 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde | - |

| CAS Number | Not assigned (Synthetic Intermediate) | - |

| Molecular Formula | C₁₄H₁₁FO₂ | Calculated |

| Molecular Weight | 230.24 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate) | - |

Recommended Synthesis: The Suzuki-Miyaura Cross-Coupling

The most robust and industrially scalable method for constructing the C-C biaryl bond in 2-Fluoro-5-(4-methoxyphenyl)benzaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This Nobel Prize-winning transformation offers exceptional functional group tolerance, utilizes stable and low-toxicity boronic acid reagents, and typically proceeds in high yield.[7]